Methyl 2-bromo-3-nitrobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves halogenation and nitration reactions. For instance, 2-bromo-3-methylbenzoic acid is synthesized through bromination, which is a type of halogenation reaction . Similarly, nitration reactions are used to introduce nitro groups into benzo[b]thiophen derivatives, as seen in the synthesis of various nitro compounds . These methods could potentially be applied to the synthesis of methyl 2-bromo-3-nitrobenzoate by substituting appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction studies and FT-IR spectroscopy. For example, the molecular structure and vibrational wavenumbers of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate were computed using HF and DFT methods . These techniques could be used to analyze the molecular structure of methyl 2-bromo-3-nitrobenzoate.
Chemical Reactions Analysis
The chemical reactions involving related compounds include substitution reactions, where bromo and nitro groups play a significant role. For instance, 3-bromo-2-nitrobenzo[b]thiophene undergoes aromatic nucleophilic substitution with amines, leading to the formation of N-substituted amino-nitrobenzo[b]thiophenes . Such reactions could be relevant to understanding the reactivity of methyl 2-bromo-3-nitrobenzoate.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the presence of bromo and nitro groups can significantly affect the compound's reactivity and physical properties, such as solubility and melting point. The crystal structure of methyl 4-hydroxy-3-nitrobenzoate reveals hydrogen bonding and π-stacking interactions, which could also be present in methyl 2-bromo-3-nitrobenzoate and influence its properties .
Scientific Research Applications
Nitration Reactions in Organic Chemistry This compound is involved in various nitration reactions, as shown in the study of nitration of benzo[b]thiophen derivatives, yielding different nitrobenzo[b]thiophen compounds (Cooper & Scrowston, 1972).
Genotoxic Impurity Detection Methyl 2-bromo-3-nitrobenzoate is also identified in the study of genotoxic impurities in the pharmaceutical compound lenalidomide (Gaddam et al., 2020).
Catalytic Oxidation Research It's involved in catalytic oxidation research, as seen in the synthesis of 3-methyl-4-nitrobenzoic acid using molecular oxygen catalyzed by cobalt acetate (Yueqin Cai & Qiu Shui, 2005).
Solubility and Thermodynamic Studies The compound has been studied for its solubility in various organic solvents, providing data essential for chemical process optimization (Hart et al., 2017).
Quantitative Analysis Methods Gas chromatography methods have been developed for the quantitative determination of this compound, crucial in purity analysis and new product development (Xue & Nan, 2002).
Synthesis of Dermacozines It's used in the synthesis of Dermacozine A and B, significant in the field of medicinal chemistry (Ghanta et al., 2016).
Synthesis of Anticancer Drugs Methyl 2-bromo-3-nitrobenzoate is pivotal in synthesizing lenalidomide, an anticancer drug, showcasing its role in pharmaceutical chemistry (Ponomaryov et al., 2015).
Safety And Hazards
The safety information for Methyl 2-bromo-3-nitrobenzoate indicates that it may be harmful if swallowed or inhaled, and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-bromo-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-14-8(11)5-3-2-4-6(7(5)9)10(12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWPKYJCYRFBJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073347 | |
Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-nitrobenzoate | |
CAS RN |
5337-09-7 | |
Record name | Methyl 2-bromo-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5337-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005337097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5337-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5337-09-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-bromo-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3073347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-bromo-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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